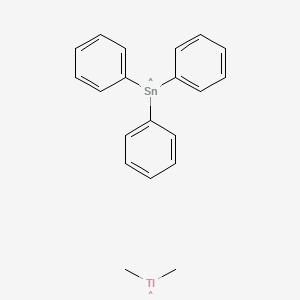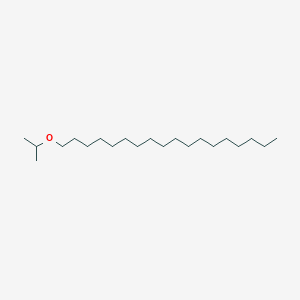
Isopropyl octadecyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl octadecyl ether: is an organic compound with the molecular formula C21H44O . It is an ether, characterized by an oxygen atom connected to two alkyl groups. This compound is known for its hydrophobic properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Acid-Catalyzed Dehydration: This method is limited to symmetrical ethers and involves the reaction of alcohols in the presence of sulfuric acid.
Industrial Production Methods: The industrial production of isopropyl octadecyl ether typically involves the Williamson ether synthesis due to its efficiency and high yield. The reaction is carried out in large reactors with controlled temperatures and pressures to ensure optimal conditions for the reaction.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Hydrobromic Acid (HBr): Used for the cleavage of ethers.
Hydroiodic Acid (HI): Another reagent for ether cleavage.
Strong Bases: Such as sodium hydride, used in the Williamson ether synthesis.
Major Products Formed:
Alcohols and Alkyl Halides: Formed during the acidic cleavage of ethers.
Scientific Research Applications
Chemistry: Isopropyl octadecyl ether is used as a solvent in organic synthesis due to its non-polar nature. It is also used in the preparation of other organic compounds through various chemical reactions .
Biology and Medicine: In biological research, this compound is used as a hydrophobic agent in the formulation of various biochemical assays. It is also used in the preparation of lipid-based drug delivery systems .
Industry: In the industrial sector, this compound is used as a lubricant and in the formulation of various cosmetic products due to its emollient properties .
Mechanism of Action
The mechanism of action of isopropyl octadecyl ether primarily involves its hydrophobic interactions. In biochemical assays, it interacts with hydrophobic regions of proteins and other biomolecules, aiding in their solubilization and stabilization. In drug delivery systems, it helps in the encapsulation of hydrophobic drugs, enhancing their bioavailability .
Comparison with Similar Compounds
Diethyl Ether: A common ether with two ethyl groups.
Dimethyl Ether: An ether with two methyl groups.
Octyl Ether: An ether with an octyl group.
Comparison:
Hydrophobicity: Isopropyl octadecyl ether is more hydrophobic compared to diethyl ether and dimethyl ether due to its long alkyl chain.
Boiling Point: It has a higher boiling point compared to other simple ethers due to its larger molecular size.
Properties
CAS No. |
65018-62-4 |
|---|---|
Molecular Formula |
C21H44O |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
1-propan-2-yloxyoctadecane |
InChI |
InChI=1S/C21H44O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(2)3/h21H,4-20H2,1-3H3 |
InChI Key |
DCZWEVHGJXFVJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




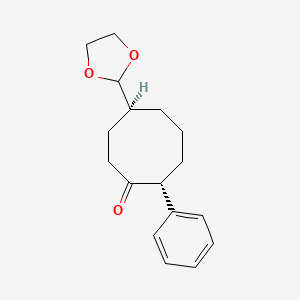
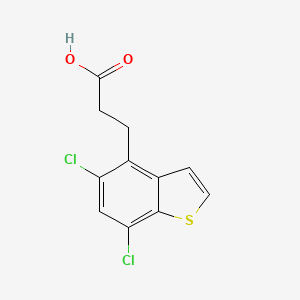
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)



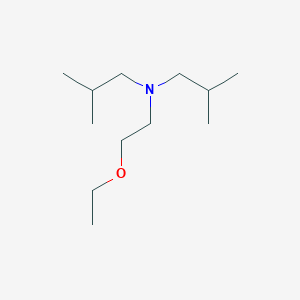
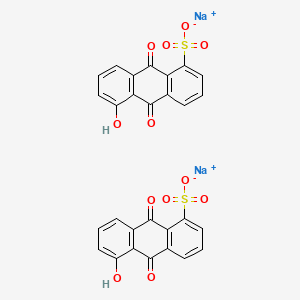
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)
